molecular formula C7H6BrCl B146252 2-Chlorobenzyl bromide CAS No. 611-17-6

2-Chlorobenzyl bromide

Cat. No.: B146252
CAS No.: 611-17-6
M. Wt: 205.48 g/mol
InChI Key: PURSZYWBIQIANP-UHFFFAOYSA-N
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Description

2-Chlorobenzyl bromide, also known as alpha-Bromo-2-chlorotoluene, is an organic compound with the molecular formula C7H6BrCl. It is a clear yellow liquid with a molecular weight of 205.48 g/mol. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl bromide can be synthesized through the bromination of 2-chlorotoluene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzylic position .

Industrial Production Methods: In an industrial setting, the production of this compound involves the photochemical bromination of 2-chlorotoluene. The process is conducted under ultraviolet light, which facilitates the formation of the bromine radical necessary for the reaction. The product is then purified through distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: 2-Chlorobenzaldehyde, 2-chlorobenzoic acid.

    Reduction: 2-Chlorotoluene.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl bromide primarily involves its reactivity as an electrophile. The benzylic bromide group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 2-Chlorobenzyl bromide is unique due to the presence of both a chlorine atom and a bromine atom on the benzyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-2-chlorobenzene
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InChI

InChI=1S/C7H6BrCl/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
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InChI Key

PURSZYWBIQIANP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6BrCl
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DSSTOX Substance ID

DTXSID40209974
Record name alpha-Bromo-o-chlorotoluene
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Molecular Weight

205.48 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name alpha-Bromo-o-chlorotoluene
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Boiling Point

BP: 120 °C at 10 mm Hg
Record name ALPHA-BROMO-O-CHLOROTOLUENE
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Flash Point

109 °C (228 °F) - closed cup
Record name ALPHA-BROMO-O-CHLOROTOLUENE
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Solubility

Soluble in chloroform; benzene
Record name ALPHA-BROMO-O-CHLOROTOLUENE
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Density

1.583 g/mL at 25 °C
Record name ALPHA-BROMO-O-CHLOROTOLUENE
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Color/Form

Amber color, clear liquid

CAS No.

611-17-6
Record name 2-Chlorobenzyl bromide
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Record name alpha-Bromo-o-chlorotoluene
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Record name 1-(bromomethyl)-2-chlorobenzene
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Record name O-CHLOROBENZYL BROMIDE
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Synthesis routes and methods

Procedure details

100 ml of HBr (48%) were heated to 90° and treated portionwise with 1.43 g (0.01 mol) of 2-chlorobenzyl alcohol. The mixture was stirred for 1/4 hr. and then cooled to room temperature. The mixture was extracted with ethyl acetate and the organic phase was washed with water and saturated sodium chloride solution and dried over sodium sulfate. 1.75g (85%) of 2-chlorobenzyl bromide were obtained as a slightly turbid, colorless oil; b.p. 130°/30 mmHg.
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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